Cas no 2403-27-2 (2-Propen-1-one,1-(4-bromophenyl)-3-phenyl-)

2-Propen-1-one,1-(4-bromophenyl)-3-phenyl- structure
2403-27-2 structure
Productnaam:2-Propen-1-one,1-(4-bromophenyl)-3-phenyl-
CAS-nummer:2403-27-2
MF:C15H11OBr
MW:287.15124
CID:266713
PubChem ID:5355204

2-Propen-1-one,1-(4-bromophenyl)-3-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propen-1-one,1-(4-bromophenyl)-3-phenyl-
    • (2E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one
    • 4'-Bromochalcone
    • 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one
    • Alpha-benzylidene-p-bromo-acetophenone
    • Chalcone, 4'-bromo-
    • 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-
    • trans-4'-Bromochalcone
    • CCRIS 2220
    • A812261
    • 4//'-Bromochalcone
    • 22966-23-0
    • (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
    • F79757
    • AKOS001324543
    • bis(2-formylphenyl)ether
    • DTXSID101030922
    • (E)-1-(4-Bromophenyl)-3-phenyl-2-propen-1-one
    • NSC28483
    • NSC 28483
    • NSC-28483
    • CHEMBL464697
    • J-015319
    • Z46027875
    • 2403-27-2
    • 4'-Bromchalkon
    • PS-7181
    • AB00766087-01
    • AE-641/01171047
    • 1-(4-bromophenyl)-3-phenylprop-2-en-1-one
    • (E)-1-(4-Bromophenyl)-3-phenylpropenone
    • SCHEMBL656491
    • QMHDTKUBDZUMNH-IZZDOVSWSA-
    • 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-, (E)-
    • InChI=1/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
    • MFCD00017841
    • EN300-35647
    • AI3-16122
    • (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one
    • MDL: B168925
    • Inchi: InChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
    • InChI-sleutel: QMHDTKUBDZUMNH-IZZDOVSWSA-N
    • LACHT: BrC1C=CC(C(=O)/C=C/C2C=CC=CC=2)=CC=1

Berekende eigenschappen

  • Exacte massa: 285.99933
  • Monoisotopische massa: 285.999328
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 271
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 17.1

Experimentele eigenschappen

  • Dichtheid: 1.393
  • Kookpunt: 402.2°Cat760mmHg
  • Vlampunt: 82.4°C
  • PSA: 20.23
  • LogboekP: 4.34520

2-Propen-1-one,1-(4-bromophenyl)-3-phenyl- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-35647-0.5g
1-(4-bromophenyl)-3-phenylprop-2-en-1-one
2403-27-2 95.0%
0.5g
$91.0 2025-03-21
Enamine
EN300-35647-5.0g
1-(4-bromophenyl)-3-phenylprop-2-en-1-one
2403-27-2 95.0%
5.0g
$410.0 2025-03-21
A2B Chem LLC
AF30153-1g
(2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
2403-27-2 95%
1g
$185.00 2024-04-20
A2B Chem LLC
AF30153-5g
(2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
2403-27-2 95%
5g
$467.00 2024-04-20
1PlusChem
1P00BDOP-5g
(2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
2403-27-2 97%
5g
$235.00 2025-02-25
A2B Chem LLC
AF30153-10g
(2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
2403-27-2 95%
10g
$675.00 2024-04-20
A2B Chem LLC
AF30153-2.5g
(2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
2403-27-2 95%
2.5g
$327.00 2024-04-20
A2B Chem LLC
AF30153-50mg
(2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
2403-27-2 95%
50mg
$63.00 2024-04-20
1PlusChem
1P00BDOP-250mg
(2E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one
2403-27-2 95%
250mg
$94.00 2025-03-12
1PlusChem
1P00BDOP-50mg
(2E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one
2403-27-2 95%
50mg
$64.00 2025-03-12
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